molecular formula C6H6F2O3 B070989 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one CAS No. 170283-36-0

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one

Numéro de catalogue: B070989
Numéro CAS: 170283-36-0
Poids moléculaire: 164.11 g/mol
Clé InChI: ZWYUCCNGXDPHDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is a specialized fluorinated organic compound that serves as a valuable synthetic intermediate in advanced research applications. This molecule features a γ-lactone (oxolan-2-one) core, a common scaffold in bioactive molecules and natural products, which is further functionalized with two fluorine-containing groups. The presence of the 2-fluoroacetyl substituent makes it a promising building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of potential enzyme inhibitors or receptor modulators. Fluorine atoms are strategically used in drug discovery to influence a compound's metabolic stability, bioavailability, and binding affinity. While the specific biological profile of this compound is yet to be fully characterized, its structure suggests potential utility in exploratory research areas such as anticancer and central nervous system (CNS) drug discovery, where fluorinated molecules are prevalent . Researchers can leverage this compound as a key precursor for further chemical transformations, including nucleophilic substitutions or ring-opening reactions, to create diverse chemical libraries for high-throughput screening. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Propriétés

Numéro CAS

170283-36-0

Formule moléculaire

C6H6F2O3

Poids moléculaire

164.11 g/mol

Nom IUPAC

3-fluoro-3-(2-fluoroacetyl)oxolan-2-one

InChI

InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2

Clé InChI

ZWYUCCNGXDPHDX-UHFFFAOYSA-N

SMILES

C1COC(=O)C1(C(=O)CF)F

SMILES canonique

C1COC(=O)C1(C(=O)CF)F

Synonymes

2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI)

Origine du produit

United States

Comparaison Avec Des Composés Similaires

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3)

  • Structure : Similar oxolan-2-one core but with 3,3-difluoro substitution and an iodomethyl group at position 3.
  • Applications : Used in synthetic intermediates for radiopharmaceuticals due to iodine’s isotopic versatility .

4-Fluoro-1,3-dioxolan-2-one (CAS: 114435-02-8)

  • Structure : A dioxolan-2-one (cyclic carbonate) with a fluorine at position 3.
  • Properties : Smaller ring size (five-membered vs. oxolan’s six-membered) increases ring strain, enhancing reactivity in polymerization (e.g., as an electrolyte additive in lithium-ion batteries).
  • Key Difference : The dioxolan ring’s additional oxygen alters electronic density distribution compared to oxolan-2-one derivatives .

Bioactive Lactone Derivatives

Pilocarpine (CAS: 54-71-7)

  • Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
  • Properties : Naturally occurring alkaloid with a muscarinic agonist activity. The imidazole and ethyl groups confer cholinergic activity, unlike the fluorinated substitutions in the target compound.
  • Applications : Clinically used for xerostomia and glaucoma .

5-(1H-Indol-3-yl)oxolan-2-one

  • Structure : Oxolan-2-one fused with an indole moiety at position 4.
  • Properties : Exhibits antifungal and anticancer activity due to indole’s π-π stacking interactions. Lacks fluorine substituents, resulting in lower metabolic stability compared to fluorinated analogs .

Fluorinated Lactones with Varied Substituents

N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide (CAS: 79686-91-2)

  • Structure : Oxolan-2-one with a trifluoroacetamide group.
  • Properties : The trifluoromethyl group enhances electrophilicity, enabling peptide coupling reactions. Differs from the target compound’s fluoroacetyl group in steric and electronic effects .

3-Fluoro-3-(3-oxo-3-(piperidin-1-yl)propyl)indolin-2-one

  • Structure : Indolin-2-one core with fluoro and piperidinylpropionyl substituents.
  • Properties : Demonstrates kinase inhibitory activity. The indole core contrasts with the oxolan-2-one ring, affecting binding affinity and solubility .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one Oxolan-2-one 3-F, 3-(2-fluoroacetyl) Not reported Synthetic intermediate
3,3-Difluoro-5-(iodomethyl)oxolan-2-one Oxolan-2-one 3,3-F₂, 5-iodomethyl 261.99 Radiopharmaceuticals
Pilocarpine Oxolan-2-one 3-Ethyl, 4-(imidazolylmethyl) 208.26 Cholinergic therapy
4-Fluoro-1,3-dioxolan-2-one Dioxolan-2-one 4-F 106.05 Battery electrolytes
5-(1H-Indol-3-yl)oxolan-2-one Oxolan-2-one 5-Indolyl 201.22 Antifungal agents

Research Findings and Implications

  • Electronic Effects: Fluorine substitutions in oxolan-2-one derivatives reduce electron density at the lactone carbonyl, as seen in NMR shifts (e.g., 19F NMR in ). This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs .
  • Biological Activity : Fluorinated lactones like the target compound show enhanced blood-brain barrier penetration due to increased lipophilicity (XLogP3 ~2–3), a trait absent in polar derivatives like pilocarpine .
  • Synthetic Utility : The fluoroacetyl group in the target compound may serve as a leaving group in cross-coupling reactions, analogous to iodomethyl in .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including fluorination and oxolan-2-one ring formation. Key steps include:

  • Fluoroacetylation : Introduce the 2-fluoroacetyl group via nucleophilic substitution using fluorinated acetylating agents (e.g., fluoroacetic anhydride) under anhydrous conditions .
  • Oxolan-2-one Formation : Cyclization using acid/base catalysts (e.g., H₂SO₄ or NaHCO₃) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Q. Critical Parameters :

  • Temperature (60–80°C for cyclization) to avoid side reactions.
  • Solvent choice (e.g., dichloromethane for fluorination, ethanol for recrystallization) .
  • Catalyst loading (0.5–2 mol%) to balance reaction rate and byproduct formation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm (oxolan ring protons), δ 2.8–3.2 ppm (fluoroacetyl CH₂) .
    • ¹⁹F NMR : Distinct signals for fluorine atoms at δ -110 to -120 ppm (CF₃ or CF₂ groups) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~190 (C₆H₅F₂O₃⁺) and fragmentation patterns (e.g., loss of CO₂ at m/z 146) .
  • IR Spectroscopy : Stretching vibrations at 1750–1780 cm⁻¹ (lactone C=O) and 1100–1200 cm⁻¹ (C-F) .

Validation : Compare spectral data with computational predictions (e.g., PubChem InChIKey ) and analogs like 3,3-difluoro-oxolan derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory data on the reactivity of the fluoroacetyl group under varying pH conditions?

Methodological Answer: Contradictions arise due to pH-dependent hydrolysis of the fluoroacetyl moiety. Systematic approaches include:

  • pH Stability Studies :
    • Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
    • At pH < 4, fluoroacetyl groups hydrolyze slowly (t₁/₂ > 24 h); at pH > 10, rapid hydrolysis occurs (t₁/₂ < 1 h) .
  • Computational Modeling :
    • Density Functional Theory (DFT) to predict hydrolysis pathways and transition states .
    • Compare with experimental kinetics to validate mechanisms .

Example : Fluorinated oxolans show enhanced stability in acidic conditions due to electron-withdrawing fluorine reducing nucleophilic attack .

Q. How does the 3-fluoro substituent affect ring strain and nucleophilic addition in the oxolan-2-one core?

Methodological Answer:

  • Ring Strain Analysis :
    • X-ray crystallography of analogs (e.g., 3,3-difluoro-oxolan-2-one) shows reduced ring puckering (torsion angles < 10°) compared to non-fluorinated analogs .
    • Fluorine’s electronegativity increases electron deficiency at the lactone carbonyl, enhancing electrophilicity .
  • Nucleophilic Reactions :
    • Amines (e.g., NH₃) attack the carbonyl carbon, forming β-fluoro amides.
    • Kinetic studies show 2x faster reaction rates vs. non-fluorinated oxolans due to polarization effects .

Q. Comparative Data :

SubstrateReaction Rate (k, M⁻¹s⁻¹)
3-Fluoro-oxolan-2-one0.45 ± 0.03
Non-fluorinated analog0.22 ± 0.02
Source: Kinetic studies on fluorolactones

Q. What methodologies address conflicting bioactivity results in cell-based vs. enzyme inhibition assays?

Methodological Answer: Discrepancies may arise from membrane permeability or off-target effects. Strategies include:

  • Permeability Assays :
    • Caco-2 cell monolayers to measure apparent permeability (Papp) .
    • Lipophilicity (logP) optimization: Fluorinated oxolans with logP 1.5–2.0 show optimal uptake .
  • Target Engagement Studies :
    • Cellular thermal shift assay (CETSA) to confirm target binding in live cells .
    • Compare IC₅₀ values in isolated enzymes vs. whole-cell assays .

Example : A 3-fluoro-oxolan derivative showed IC₅₀ = 5 µM in purified kinase assays but no activity in cells due to poor solubility (logP > 3) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.